A Guide to the Synthesis of 2-Amino-5-methoxybenzamidoxime: A Key Intermediate for Drug Discovery
A Guide to the Synthesis of 2-Amino-5-methoxybenzamidoxime: A Key Intermediate for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-methoxybenzamidoxime from its nitrile precursor, 2-amino-5-methoxybenzonitrile. Amidoxime-containing compounds are of significant interest in medicinal chemistry due to their role as nitric oxide donors and their utility as building blocks for various heterocyclic systems. This document outlines a representative experimental protocol, presents key quantitative data, and offers visual representations of the chemical transformation and experimental workflow to support researchers in the preparation of this valuable synthetic intermediate.
Overview of the Synthesis
The conversion of a nitrile to an amidoxime is a well-established transformation in organic synthesis. The most prevalent and efficient method involves the reaction of the nitrile with hydroxylamine. Typically, hydroxylamine is generated in situ from its more stable hydrochloride salt by the addition of a base. The reaction proceeds via nucleophilic attack of the hydroxylamine on the electrophilic carbon of the nitrile group.
This guide focuses on the synthesis of 2-Amino-5-methoxybenzamidoxime, a compound with potential applications in the development of novel therapeutic agents. The starting material, 2-amino-5-methoxybenzonitrile, is a readily available intermediate used in the synthesis of agrochemicals and pharmaceuticals.[1][2]
Physicochemical Properties of Reactant and Product
A summary of the key physicochemical properties of the starting material and the expected properties of the product is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| 2-amino-5-methoxybenzonitrile | C₈H₈N₂O | 148.16[3] | Brown solid[4] | 39 - 47[1][4] | 23842-82-2[3][4][5] |
| 2-Amino-5-methoxybenzamidoxime | C₈H₁₁N₃O₂ | 181.19 | Off-white to pale yellow solid (expected) | Not reported | Not available |
Representative Experimental Protocol
This section details a representative experimental procedure for the synthesis of 2-Amino-5-methoxybenzamidoxime. The protocol is based on general methods for the synthesis of aromatic amidoximes from nitriles.
Materials and Reagents
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2-amino-5-methoxybenzonitrile
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
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Ethanol (EtOH) or Methanol (MeOH)
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Deionized water
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Ethyl acetate (EtOAc)
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Hexane
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
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Filtration apparatus
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Thin-layer chromatography (TLC) plates and developing chamber
Reaction Procedure
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methoxybenzonitrile (1.0 eq).
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Add ethanol or methanol as the solvent.
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To the stirred suspension, add hydroxylamine hydrochloride (1.5 - 2.0 eq) followed by potassium carbonate or sodium carbonate (1.5 - 2.0 eq).
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Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by TLC.
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After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude 2-Amino-5-methoxybenzamidoxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).
Expected Characterization
The structure of the purified 2-Amino-5-methoxybenzamidoxime can be confirmed by standard analytical techniques:
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¹H NMR: Expect to see the appearance of new signals corresponding to the amino (-NH₂) and hydroxyl (-OH) protons of the amidoxime group, in addition to the aromatic and methoxy protons. The chemical shifts of the -NH₂ and -OH protons can be broad and may exchange with D₂O.
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¹³C NMR: The nitrile carbon signal will be absent, and a new signal for the amidoxime carbon (C=NOH) will appear in the range of 150-160 ppm.
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FT-IR (cm⁻¹): Look for characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), N-H stretching (~3300-3500 cm⁻¹), and C=N stretching (~1640-1680 cm⁻¹). The C≡N stretching band of the starting material (around 2220-2260 cm⁻¹) should be absent.
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Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (m/z = 181.19 for [M]⁺ or 182.19 for [M+H]⁺) should be observed.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the synthesis of aromatic amidoximes.
| Parameter | Value/Range | Reference |
| Stoichiometry | ||
| 2-amino-5-methoxybenzonitrile | 1.0 eq | - |
| Hydroxylamine hydrochloride | 1.5 - 4.0 eq | [5] |
| Base (e.g., K₂CO₃, Na₂CO₃) | 1.5 - 2.0 eq | [5][6] |
| Reaction Conditions | ||
| Solvent | Ethanol or Methanol | [3][6] |
| Temperature | Room Temperature to Reflux (e.g., 80-90 °C) | [3][5] |
| Reaction Time | 1 - 18 hours | [5] |
| Yield | ||
| Expected Yield | 60 - 95% (for aromatic amidoximes) | [3][6] |
Visual representations
Reaction Scheme
Caption: Reaction scheme for the synthesis of 2-Amino-5-methoxybenzamidoxime.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of the product.
Safety Considerations
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Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
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2-amino-5-methoxybenzonitrile is harmful if swallowed, causes skin and eye irritation.[4]
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Hydroxylamine hydrochloride is a potential skin sensitizer and can be corrosive.
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Perform the reaction in a well-ventilated fume hood.
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Avoid inhalation of dust and vapors.
This guide provides a solid foundation for the synthesis of 2-Amino-5-methoxybenzamidoxime. Researchers should adapt and optimize the presented protocol based on their specific laboratory conditions and available resources.
